Acetamide, p-terphenyl-4-yl-
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Overview
Description
Acetamide, p-terphenyl-4-yl- is an organic compound that belongs to the class of aromatic compounds known as terphenyls. Terphenyls consist of a chain of three benzene rings, and in this case, the central benzene ring is substituted with an acetamide group. This compound is primarily produced by fungi and a small number of Actinomycetes . It has been studied for its various biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, p-terphenyl-4-yl- can be achieved through several methods. One common approach involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of acetamide, p-terphenyl-4-yl- typically involves large-scale synthesis using petrochemical raw materials . The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Acetamide, p-terphenyl-4-yl- undergoes various chemical reactions, including:
Oxidation: The central benzene ring can be oxidized to form para quinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzene rings.
Substitution: The lateral benzene rings can undergo substitution reactions with hydroxy, methoxy, and isoprenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted terphenyls with various functional groups. These products can exhibit different biological activities and properties.
Scientific Research Applications
Acetamide, p-terphenyl-4-yl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetamide, p-terphenyl-4-yl- involves its interaction with specific molecular targets and pathways. For instance, its α-glucosidase inhibitory effect is achieved by binding to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose . The compound’s cytotoxic and antimicrobial activities are attributed to its ability to disrupt cellular processes and inhibit the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetamide, p-terphenyl-4-yl- include other p-terphenyl derivatives, such as:
4-methoxy-p-terphenyl: Known for its enhanced scintillation ability.
p-terphenyl glycosides: Exhibiting unique biological activities.
Nitrogenous p-terphenyls: With additional ring systems and diverse functional groups.
Uniqueness
What sets acetamide, p-terphenyl-4-yl- apart from other similar compounds is its specific substitution pattern and the presence of the acetamide group
Properties
CAS No. |
64058-92-0 |
---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[4-(4-phenylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C20H17NO/c21-20(22)14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13H,14H2,(H2,21,22) |
InChI Key |
GPIMZPOFPAUOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)N |
Origin of Product |
United States |
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